5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers
5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers
CAS Number: 20357-20-4
This technical guide provides an in-depth overview of 5-Bromo-2-nitrobenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of bioactive molecules, with a focus on potential therapeutic areas.
Chemical and Physical Properties
5-Bromo-2-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde (B42025) ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1][2] It typically appears as a yellow to orange crystalline solid and is soluble in organic solvents such as methanol, but insoluble in water.[1]
Table 1: Physicochemical Properties of 5-Bromo-2-nitrobenzaldehyde
| Property | Value | Reference |
| CAS Number | 20357-20-4 | |
| Molecular Formula | C₇H₄BrNO₃ | [1][2] |
| Molecular Weight | 230.02 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 71.0 to 75.0 °C | |
| Boiling Point | 330.5 ± 27.0 °C (Predicted) | |
| Solubility | Soluble in methanol, insoluble in water | [1] |
| Purity | >98.0% (GC) |
Table 2: Spectroscopic Data for 5-Bromo-2-nitrobenzaldehyde
| Spectroscopy | Data | Reference |
| FTIR (KBr) | Available | [2] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 10.41 (s, 1H), 8.06 (d, J=2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.87 (dd, J=2.1, 8.6 Hz, 1H) | |
| ¹³C NMR | Data available from suppliers | [3] |
| Mass Spectrometry (GC-MS) | Available | [2] |
Synthesis of 5-Bromo-2-nitrobenzaldehyde
The synthesis of 5-Bromo-2-nitrobenzaldehyde can be achieved through the nitration of 3-bromobenzaldehyde (B42254). The following is a detailed experimental protocol adapted from a similar synthesis.
Experimental Protocol: Synthesis of 5-Bromo-2-nitrobenzaldehyde
Materials:
-
3-bromobenzaldehyde
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Isohexane
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzaldehyde (100 mmol) in concentrated sulfuric acid (120 mL). Cool the mixture to 5°C using an ice bath.
-
Nitration: Slowly add concentrated nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature at 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Quenching: Slowly pour the reaction mixture into ice water. A precipitate will form.
-
Filtration: Collect the precipitate by filtration and wash with water.
-
Extraction: Dissolve the precipitate in dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a 25% ethyl acetate/isohexane mixture as the eluent to yield 5-bromo-2-nitrobenzaldehyde.
Safety and Handling
5-Bromo-2-nitrobenzaldehyde should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Acute toxicity, dermal | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
Applications in Drug Discovery and Development
5-Bromo-2-nitrobenzaldehyde is a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its functional groups, the aldehyde, nitro, and bromo moieties, allow for a variety of chemical transformations.
Potential as an Intermediate for Anti-HIV Agents
Derivatives of brominated and nitrated benzaldehydes are precursors to various heterocyclic compounds. For instance, pyrimidone derivatives synthesized from similar building blocks have shown potent anti-HIV activity. These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[4][5] Furthermore, some of these derivatives can selectively induce apoptosis in HIV-infected cells.[4]
Precursor for Neuroprotective Agents
The scaffold of 5-Bromo-2-nitrobenzaldehyde can be utilized in the synthesis of compounds with neuroprotective properties. Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis.[6] Phytochemicals with structures that can be synthetically accessed from intermediates like 5-Bromo-2-nitrobenzaldehyde have been shown to modulate key signaling pathways involved in neuroprotection.[7] These pathways include the PI3K/Akt/eNOS pathway, which promotes cell survival, and the MAPK pathway, which is involved in cellular stress responses.[7] Additionally, inhibition of the NF-κB signaling pathway can reduce the production of pro-inflammatory mediators.[8]
Conclusion
5-Bromo-2-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and reactivity make it an ideal starting material for the synthesis of a wide range of bioactive molecules, including potential anti-HIV and neuroprotective agents. This guide provides researchers with the essential technical information to safely handle, synthesize, and utilize this compound in their research endeavors.
References
- 1. 2-NITRO 5-BROMO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20357-20-4|5-Bromo-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
